6-Chlorobenzo[d]isoxazol-5-ol
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Overview
Description
6-Chlorobenzo[d]isoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family It is characterized by a benzene ring fused to an isoxazole ring, with a chlorine atom at the 6th position and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d]isoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d]isoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 6-Chlorobenzo[d]isoxazol-5-one or 6-chlorobenzo[d]isoxazole-5-carboxylic acid.
Reduction: 6-chlorobenzo[d]isoxazol-5-amine.
Substitution: 6-azidobenzo[d]isoxazol-5-ol or 6-thiobenzo[d]isoxazol-5-ol.
Scientific Research Applications
6-Chlorobenzo[d]isoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like D-amino acid oxidase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorobenzo[d]isoxazol-3-ol
- 5-Chlorobenzo[d]isoxazol-3-ol
- 6-Bromobenzo[d]isoxazol-5-ol
Uniqueness
6-Chlorobenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position and the hydroxyl group at the 5th position influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-1,2-benzoxazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-2-7-4(1-6(5)10)3-9-11-7/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTORTQCGRJFIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NOC2=CC(=C1O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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